1-(3-chloropropyl)-1H-imidazole
Description
1-(3-Chloropropyl)-1H-imidazole (CAS: 53710-78-4) is a halogenated alkyl-substituted imidazole derivative with the molecular formula C₆H₉ClN₂ and a molar mass of 144.6 g/mol . This compound is widely used as a building block in organic synthesis, particularly for introducing imidazole-containing alkyl chains into macrocycles, polymers, and bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloropropyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c7-2-1-4-9-5-3-8-6-9/h3,5-6H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIORLVEFABXRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-1H-imidazole can be synthesized through several methods. One common approach involves the alkylation of imidazole with 1-chloropropane. The reaction typically occurs in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or acetonitrile at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is often achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloropropyl group undergoes nucleophilic substitution, enabling functional group transformations:
Reaction Conditions
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Reagents: Organotin reagents (e.g., tributyltin hydride, dibutylphenyltin hydride)
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Catalyst: Lithium diisopropylamide (LDA)
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Solvent: Tetrahydrofuran (THF)
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Temperature: -50°C to room temperature
Example Reaction
1-(3-Chloropropyl)-1H-imidazole reacts with tributyltin hydride under LDA catalysis to yield 1-[3-(tributylstannyl)propyl]-1H-imidazole. This product serves as a precursor for Stille cross-coupling reactions .
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| This compound | Tributyltin hydride | 1-[3-(Tributylstannyl)propyl]-1H-imidazole | 82% |
Alkylation Reactions
The imidazole nitrogen participates in alkylation, forming quaternary imidazolium salts:
Reaction Conditions
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Reagents: Methyl iodide
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Solvent: Excess methyl iodide (neat)
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Temperature: 40°C
Example Reaction
Treatment with methyl iodide produces 1-{3-[dibutyl(phenyl)stannyl]propyl}-3-methyl-1H-imidazolium iodide, a key intermediate in organometallic synthesis .
| Product | Application | Yield |
|---|---|---|
| 1-{3-[Dibutyl(phenyl)stannyl]propyl}-3-methyl-1H-imidazolium iodide | Ionic liquid-supported tin reagents | 99% |
Cross-Coupling Reactions
The stannylated derivative participates in Stille cross-coupling for C–C bond formation:
Reaction Conditions
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Catalyst: Pd₂dba₃- CHCl₃
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Solvent: Ionic liquid matrices
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Temperature: 35°C
Example Reaction
1-[3-(Tributylstannyl)propyl]-1H-imidazole couples with aryl halides to form biaryl derivatives, critical in pharmaceutical synthesis .
| Substrate | Coupling Partner | Product | Yield |
|---|---|---|---|
| 1-[3-(Tributylstannyl)propyl]-1H-imidazole | Aryl halides | Biaryl-imidazole hybrids | 85–92% |
Hydrolysis and Condensation
While direct hydrolysis data for this compound is limited, analogous chloropropyl compounds hydrolyze under aqueous conditions:
Proposed Mechanism
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Hydrolysis of the C–Cl bond forms 1-(3-hydroxypropyl)-1H-imidazole.
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Acidic/basic conditions accelerate the reaction.
Coordination Chemistry
The imidazole ring coordinates transition metals, forming stable complexes:
Example Application
Gold(I) and gold(III) complexes derived from imidazole ligands show antitumor activity, though direct studies on this compound are pending .
| Metal Center | Ligand | Biological Activity |
|---|---|---|
| Au(I) | 1,3-Diethyl-4,5-diphenylimidazole | Cisplatin-resistant cancer inhibition |
Comparative Reactivity
The chloropropyl group enhances reactivity compared to other imidazole derivatives:
Experimental Insights
Scientific Research Applications
1-(3-Chloropropyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the design of enzyme inhibitors and receptor modulators.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-chloropropyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Alkyl-Imidazole Derivatives
The chloropropyl group in 1-(3-chloropropyl)-1H-imidazole can be replaced with other halogens or functionalized alkyl chains, leading to distinct reactivity and applications. Key analogs include:
Key Observations:
- Halogen Influence : Bromine in 1-(3-bromopropyl)-1H-imidazole increases leaving-group ability compared to chlorine, facilitating faster SN2 reactions .
- Functional Group Diversity : The azide group in 1-(3-azidopropyl)-1H-imidazole enables bioorthogonal click chemistry, while the carboxypropyl variant enhances metal-binding capacity .
- Biological Activity : Benzoimidazolone derivatives (e.g., 1-(3-chloropropyl)-1H-benzo[d]imidazol-2(3H)-one) exhibit enhanced bioactivity due to the fused aromatic ring, which improves binding to biological targets .
Biological Activity
Overview
1-(3-Chloropropyl)-1H-imidazole is a heterocyclic organic compound belonging to the imidazole class, characterized by its nitrogen-containing five-membered ring structure. This compound has garnered attention in various fields, particularly medicinal chemistry, due to its potential biological activities, including antimicrobial and antifungal properties. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.
- Chemical Formula : C6H9ClN2
- Molecular Weight : 146.60 g/mol
- CAS Number : 53710-78-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting their activity.
- Binding Affinity : The imidazole ring participates in hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins.
Antimicrobial Properties
This compound has been investigated for its antimicrobial effects against various pathogens. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
| Pathogen | Activity (MIC µg/mL) | Standard Comparison |
|---|---|---|
| Staphylococcus aureus | 50 | Ampicillin (100) |
| Escherichia coli | 62.5 | Ciprofloxacin (25) |
| Candida albicans | 250 | Griseofulvin (500) |
The minimum inhibitory concentration (MIC) values indicate that this compound is effective against these pathogens, making it a candidate for further development as an antimicrobial agent .
Case Studies
A notable study explored the synthesis and biological evaluation of imidazole derivatives, including this compound. The study reported:
- Synthesis Method : Alkylation of imidazole with 1-chloropropane in the presence of a base such as potassium carbonate.
- Biological Testing : The compound was tested against various microbial strains, demonstrating promising antibacterial and antifungal activities .
Another investigation highlighted the compound's potential as a building block for enzyme inhibitors, particularly targeting aldosterone synthase, which plays a critical role in cardiovascular diseases .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, comparisons were made with similar imidazole derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-(2-Chloroethyl)-1H-imidazole | Shorter alkyl chain | Moderate antibacterial |
| 1-(4-Chlorobutyl)-1H-imidazole | Longer alkyl chain | Enhanced antifungal |
| 1-(3-Bromopropyl)-1H-imidazole | Bromine instead of chlorine | Altered reactivity |
The presence of chlorine in the chloropropyl group influences both the chemical reactivity and biological activity of the compound, differentiating it from its analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
